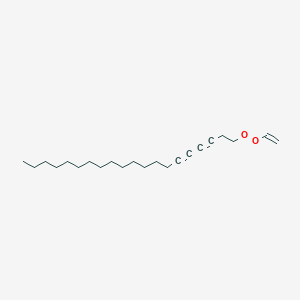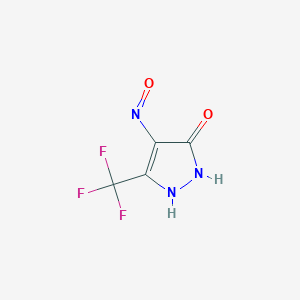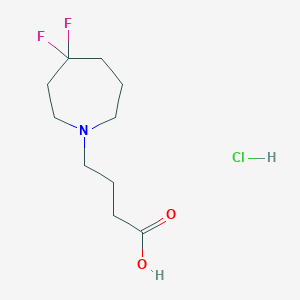
4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroazepane ring, which is a seven-membered ring containing two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride typically involves the incorporation of fluorine atoms into the azepane ring. One common method involves the treatment of a precursor compound with aminosulfurane, followed by Boc deprotection to yield the difluoride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as HPLC and NMR, are employed to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride involves its interaction with specific molecular targets. The difluoroazepane ring can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoroazepane: A related compound with similar structural features but lacking the butyric acid moiety.
2-(4,4-Difluoroazepan-1-yl)acetic acid: Another compound with a similar azepane ring but different side chains.
Uniqueness
4-(4,4-Difluoroazepan-1-yl)-butyric acid hydrochloride is unique due to its specific combination of the difluoroazepane ring and the butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18ClF2NO2 |
|---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
4-(4,4-difluoroazepan-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c11-10(12)4-2-7-13(8-5-10)6-1-3-9(14)15;/h1-8H2,(H,14,15);1H |
InChI Key |
JZIUCWOYCXLYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCCC(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


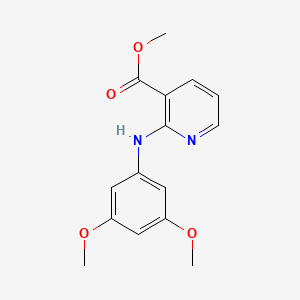
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
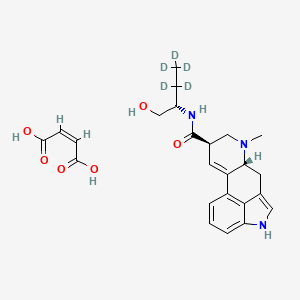
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)

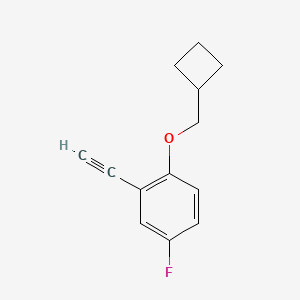
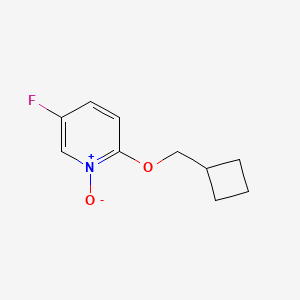
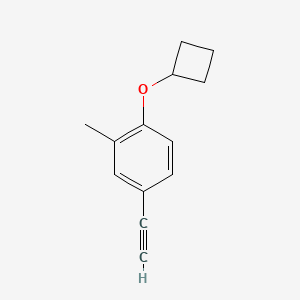
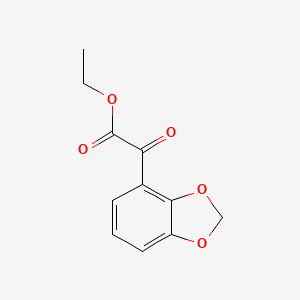
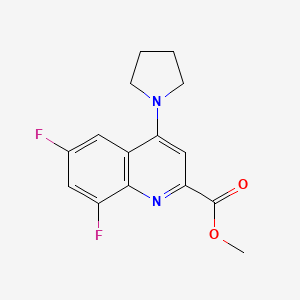
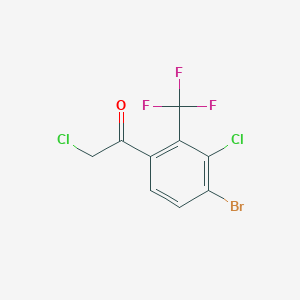
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
